2-Methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol
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Overview
Description
10(14)-Cadinene-4,5-diol is a naturally occurring sesquiterpene alcohol. It is a derivative of cadinene, which is a type of sesquiterpene hydrocarbon. This compound is known for its presence in essential oils and has been studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10(14)-Cadinene-4,5-diol typically involves the hydroxylation of cadinene. This can be achieved through various methods, including:
Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to cadinene, followed by reduction with sodium bisulfite to yield the diol.
Microbial transformation: Certain microorganisms can convert cadinene to its diol form through enzymatic processes.
Industrial Production Methods: Industrial production of 10(14)-Cadinene-4,5-diol may involve large-scale microbial fermentation processes or chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 10(14)-Cadinene-4,5-diol can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Various alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The biological effects of 10(14)-Cadinene-4,5-diol are mediated through its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
10(14)-Cadinene-4,5-diol can be compared with other sesquiterpene alcohols such as:
Farnesol: Another sesquiterpene alcohol with similar antimicrobial and anti-inflammatory properties.
Nerolidol: Known for its sedative and anti-anxiety effects.
Bisabolol: Widely used in cosmetics for its soothing and anti-irritant properties.
Uniqueness: 10(14)-Cadinene-4,5-diol stands out due to its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-5-methylidene-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-6-5-10(3)12-7-8-15(4,17)14(16)13(11)12/h9,11-14,16-17H,3,5-8H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVXKPUFGSPUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C2C1C(C(CC2)(C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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